molecular formula C11H7Br3O2S B14424320 2-(Tribromomethanesulfonyl)naphthalene CAS No. 85095-67-6

2-(Tribromomethanesulfonyl)naphthalene

Cat. No.: B14424320
CAS No.: 85095-67-6
M. Wt: 442.95 g/mol
InChI Key: QVEZHRZYWJBDJX-UHFFFAOYSA-N
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Description

2-(Tribromomethanesulfonyl)naphthalene is an organic compound that belongs to the class of aromatic sulfonyl compounds It is characterized by the presence of a naphthalene ring substituted with a tribromomethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tribromomethanesulfonyl)naphthalene typically involves the bromination of naphthalene followed by sulfonylation. One common method involves the reaction of naphthalene with bromine in the presence of a catalyst to form 2-bromonaphthalene. This intermediate is then treated with tribromomethanesulfonyl chloride under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Tribromomethanesulfonyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted naphthalene derivatives, while oxidation reactions can produce naphthoquinones or other oxidized products .

Mechanism of Action

The mechanism of action of 2-(Tribromomethanesulfonyl)naphthalene involves its interaction with molecular targets through its sulfonyl and bromine groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby affecting their function. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

85095-67-6

Molecular Formula

C11H7Br3O2S

Molecular Weight

442.95 g/mol

IUPAC Name

2-(tribromomethylsulfonyl)naphthalene

InChI

InChI=1S/C11H7Br3O2S/c12-11(13,14)17(15,16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

QVEZHRZYWJBDJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C(Br)(Br)Br

Origin of Product

United States

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